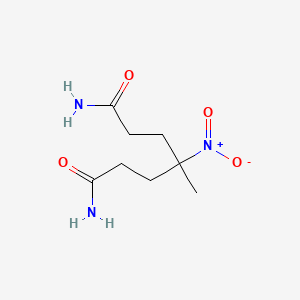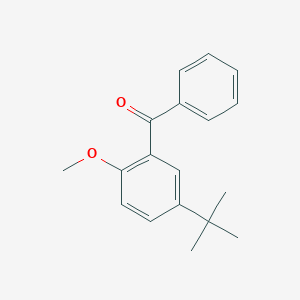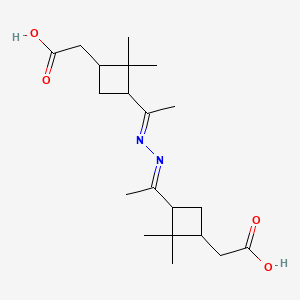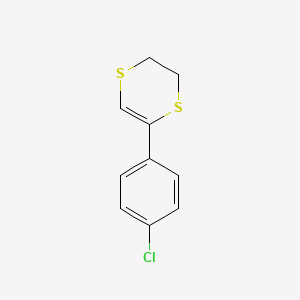
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is an organic compound with the molecular formula C16H26O4. It is a diester derivative of hexanedioic acid, featuring two prop-2-en-1-yl groups attached to the 2 and 5 positions of the hexanedioate backbone. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and ether, but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is generally synthesized through organic synthesis methods. One common route involves the esterification of hexanedioic acid with prop-2-en-1-yl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The prop-2-en-1-yl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diethyl hexanedioate.
Reduction: Formation of diethyl 2,5-di(prop-2-en-1-yl)hexanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2,5-di(prop-2-en-1-yl)hexanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in various biochemical processes. The prop-2-en-1-yl groups can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2,2-di(prop-2-yn-1-yl)malonate: This compound has a similar structure but features prop-2-yn-1-yl groups instead of prop-2-en-1-yl groups.
Diethyl diallylmalonate: This compound has two allyl groups attached to the malonate backbone.
Uniqueness
Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is unique due to its specific substitution pattern and the presence of prop-2-en-1-yl groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
6337-30-0 |
|---|---|
Molekularformel |
C16H26O4 |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
diethyl 2,5-bis(prop-2-enyl)hexanedioate |
InChI |
InChI=1S/C16H26O4/c1-5-9-13(15(17)19-7-3)11-12-14(10-6-2)16(18)20-8-4/h5-6,13-14H,1-2,7-12H2,3-4H3 |
InChI-Schlüssel |
GGVIOPNXWBYKJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(CC=C)C(=O)OCC)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)




![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)
![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)


![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)

